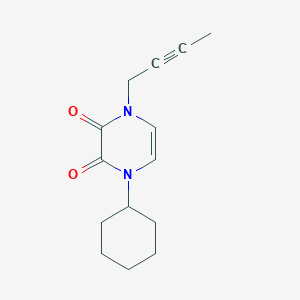

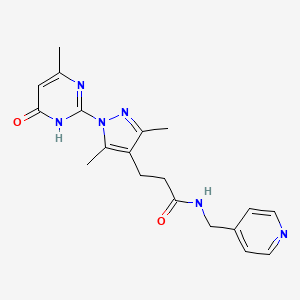

1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(But-2-yn-1-yl)-4-cyclohexyl-1,4-dihydropyrazine-2,3-dione” is a complex organic molecule. It contains a but-2-yn-1-yl group, which is a four-carbon chain with a triple bond between the second and third carbons . It also contains a cyclohexyl group, which is a six-carbon ring, and a dihydropyrazine-2,3-dione group, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature .科学的研究の応用

Monoalkylation of Symmetrical α-Diones

A study by Gopal, Nadkarni, and Sayre (1998) developed an efficient synthesis method for monoalkylated 1,2-diones using a steric approach. The process involves the selective deprotonation of dihydropyrazine derivatives, followed by alkylation, showcasing the utility of similar compounds in synthesizing monoalkylated diones with significant yields (Gopal, Nadkarni, & Sayre, 1998).

Green Synthesis of Heterocyclic Derivatives

Ranu, Banerjee, and Roy (2008) highlighted the use of a basic ionic liquid as an efficient catalyst for synthesizing a variety of heterocyclic derivatives, including 4H-benzo[b]pyran, through a one-pot condensation process. This study exemplifies the compound's role in facilitating environmentally friendly synthetic routes that yield high-value chemical products in excellent yields without the need for organic solvents (Ranu, Banerjee, & Roy, 2008).

Oxidation and Hydration Studies

Mieden and Sonntag (1989) explored the oxidation of cyclic dipeptide radicals, leading to the rapid hydration of intermediate 1,6-dihydropyrazine-2,5-diones. Their research into the lifetimes of these intermediates in aqueous solutions contributes valuable insights into the stability and reactivity of cyclic dehydrodipeptides, furthering our understanding of the chemical behavior of dihydropyrazine derivatives (Mieden & Sonntag, 1989).

Multi-Component Synthesis

Shaterian and Mohammadnia (2012) described a mild and efficient synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using basic ionic liquids. This four-component synthesis highlights the compound's role in facilitating the creation of complex molecules under ambient and solvent-free conditions, showcasing its utility in modern synthetic chemistry (Shaterian & Mohammadnia, 2012).

Anti-Proliferative Activities

Mohareb, Milad, and Masoud (2021) embarked on synthesizing heterocyclic compounds derived from cyclohexan-1,3-dione, revealing their potential anti-proliferative activities against selected cancer cell lines. The research underscores the biological relevance of cyclohexyl-based derivatives in developing therapeutic agents with significant anti-cancer properties (Mohareb, Milad, & Masoud, 2021).

作用機序

将来の方向性

Given the lack of information on this compound, future research could focus on elucidating its synthesis, structure, reactivity, and potential applications. This could involve experimental studies to synthesize the compound and characterize its properties, as well as computational studies to predict its behavior .

特性

IUPAC Name |

1-but-2-ynyl-4-cyclohexylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-3-9-15-10-11-16(14(18)13(15)17)12-7-5-4-6-8-12/h10-12H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYQYVMLDLDRNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C=CN(C(=O)C1=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)

![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)

![Prop-2-en-1-yl 6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2703426.png)

![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)

![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)

![1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2703433.png)

![4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703439.png)

![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2703440.png)